molecular formula C13H12N2 B072455 N-phenylbenzamidine CAS No. 1527-91-9

N-phenylbenzamidine

Cat. No.: B072455
CAS No.: 1527-91-9
M. Wt: 196.25 g/mol
InChI Key: MPYOKHFSBKUKPQ-UHFFFAOYSA-N
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Description

N-Phenylbenzamidine is a valuable chemical compound extensively utilized in scientific research, primarily recognized for its role as a potent and selective inhibitor of serine proteases, including trypsin and trypsin-like enzymes. Its mechanism of action involves the amidine group binding reversibly to the active site of these proteases, effectively blocking their enzymatic activity and allowing for the study of protease-dependent pathways. This property makes it an essential tool in biochemical assays, enzymology studies, and investigations into processes such as inflammation, blood coagulation, and tumor cell invasion. Beyond its biological applications, this compound serves as a versatile synthetic intermediate and a fundamental building block in organic chemistry, particularly in the synthesis of various nitrogen-containing heterocycles and pharmaceutical scaffolds. Its rigid, conjugated structure is also of interest in materials science for the development of novel organic compounds. This product is provided with high purity to ensure consistent and reliable experimental results, supporting advancements across biochemistry, medicinal chemistry, and chemical synthesis.

Properties

IUPAC Name

N'-phenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYOKHFSBKUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276781
Record name N-phenylbenzamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1527-91-9
Record name 1527-91-9
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Record name N-phenylbenzamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzamidine
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Preparation Methods

Classical Condensation Routes Involving Diamines and Thiourea Derivatives

A prominent method for synthesizing N-phenylbenzamidine derivatives involves the condensation of diamines with thiourea analogs. As demonstrated in recent work by , bis(imidazolidin-2-imine) compounds—structurally related to amidines—are synthesized via reactions between diamines (5a–i ) and di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate. The process employs triethylamine (7 equiv) and HgCl₂ (3 equiv) in dry DMF under heating (60°C), followed by Boc-deprotection with trifluoroacetic acid (TFA) to yield trifluoroacetate salts of the target amidines .

Key considerations for this route include:

  • Nucleophilicity of Amines : Poorly nucleophilic anilines necessitate elevated temperatures (60°C) to achieve reasonable reaction rates .

  • Purification : Neutral aluminum oxide chromatography effectively isolates products, with yields ranging from 65% to 96% for intermediate nitrobenzamides .

Reduction of Nitrobenzamide Intermediates

Nitro group reduction serves as a critical step in amidine synthesis. In a representative protocol , 4-nitro-N-(4-nitrophenyl)benzamide intermediates (4b–l ) undergo hydrogenation using 5% Pd–C or SnCl₂·2H₂O/HCl in ethanol at 50°C. This step reduces nitro groups to amines, enabling subsequent cyclization or condensation into amidine frameworks. For chlorine-containing derivatives (5d–g ), tin-mediated reduction proves advantageous to avoid halogen loss .

Table 1: Reduction Conditions and Outcomes for Selected Intermediates

IntermediateReducing AgentTemperature (°C)Yield (%)
4b Pd–C/H₂2592
4d SnCl₂/HCl5088
4g SnCl₂/HCl5085

Coupling Reactions with Benzoyl Chlorides and Amines

Although direct amidine synthesis from benzoyl chlorides remains less common, analogous amidation strategies provide foundational insights. For instance, reports the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in tetrahydrofuran (THF) at 70°C, yielding N-phenylbenzamides via nucleophilic substitution and tautomerism . Adapting this approach for amidine synthesis would require replacing thiourea with a primary amine (e.g., aniline) and optimizing conditions to favor imine formation.

Mechanistic Proposal :

  • Nucleophilic Attack : Aniline attacks the benzoyl chloride carbonyl, forming a tetrahedral intermediate.

  • Rearrangement : Elimination of HCl induces tautomerization to the amidine form .

Structural Characterization and Analytical Data

Robust characterization is critical for confirming amidine structures. provides GC-MS and ¹H NMR data for N-phenylbenzamide derivatives, which can guide amidine analysis:

Table 2: Spectral Data for Representative Compounds

CompoundGC-MS (m/z, %)¹H NMR (δ, CDCl₃)
N-Phenylbenzamide 197 (M⁺, 30), 105 (100)7.9–7.1 (m, 10H, Ar-H)
4-Methyl-N-phenylbenzamide 211 (M⁺, 27), 119 (100)7.8–7.1 (m, 9H), 2.4 (s, 3H)

For amidines, characteristic IR stretches (C=N at ~1640 cm⁻¹) and ¹³C NMR signals (δ ~160 ppm for C=N) are diagnostic.

Chemical Reactions Analysis

Types of Reactions: N-phenylbenzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

Synthesis of N-Phenylbenzamidine Derivatives

This compound serves as a versatile building block in the synthesis of various derivatives. Research has demonstrated that modifications to its structure can yield compounds with enhanced biological activities. For instance, derivatives synthesized from this compound have shown promising results in antiviral and antimicrobial applications.

Table 1: Synthesis Overview of this compound Derivatives

CompoundMethod of SynthesisKey Findings
1eCondensation with 2-fluoropropionic acidExhibited anti-EV 71 activity with IC50 values between 5.7 ± 0.8–12 ± 1.2 μM .
2aAlkylation reactionsModerate activity against EV 71 virus (IC50 = 18 ± 1.2 μM) .
VariousReaction with O-acetylbenzeneoximoyl chlorideProduced unexpected derivatives with potential applications .

Antiviral Activity

This compound and its derivatives have been studied for their antiviral properties, particularly against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. A series of derivatives were synthesized and evaluated for their efficacy, revealing that certain compounds exhibit low micromolar activity against multiple strains of EV71 while maintaining low cytotoxicity levels in Vero cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. A study on various substituted formazan derivatives derived from this compound showed significant antimicrobial activity against several bacterial strains, indicating its utility in developing new antimicrobial agents .

Dermatological Applications

Recent research highlights the skin-protecting and anti-aging properties of certain this compound derivatives. These compounds have demonstrated efficacy in protecting skin cells from oxidative stress and promoting skin health, making them candidates for cosmetic formulations .

Material Science Applications

Beyond biological applications, this compound is also utilized in material science. Its derivatives can be incorporated into nanomaterials for various applications, including photocatalysis and environmental remediation. For example, nanoparticles synthesized using plant extracts have shown effective degradation rates for pollutants when modified with this compound derivatives .

Case Study: Antiviral Efficacy

A detailed study evaluated the antiviral activity of synthesized N-phenylbenzamide derivatives against multiple strains of EV71. The findings indicated that compound 1e not only had a favorable IC50 but also a high selectivity index compared to existing antiviral agents like pirodavir, suggesting its potential as a lead compound for drug development .

Case Study: Antimicrobial Activity

In another investigation, several new formazan derivatives synthesized from this compound were screened for antimicrobial properties. Results showed that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting their potential use in therapeutic applications .

Mechanism of Action

The mechanism of action of N-phenylbenzamidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound prevents their activity, thereby exerting its effects .

Comparison with Similar Compounds

Pharmacological Relevance :

  • In cystic fibrosis research, N-phenylbenzamidine derivatives act as CFTR correctors by engaging π−π stacking and hydrogen bonds with residues like TRP48 and ARG73 in the RNF5 pocket .

Comparison with Similar Compounds

Structural and Functional Analogues

This compound derivatives with modified phenyl rings (B and C) or substitutions with heterocycles (e.g., pyridines) exhibit varied biological and physicochemical properties:

Compound Substituents (Ring B/C) Key Interactions Activity (EC₅₀, μM) Solubility (PBS)
This compound Phenyl/Phenyl π−π stacking, H-bonding 2.6 (inh-2) Aggregation
34 Pyridine-4-yl/Phenyl H-bond with TRP48 2.6 Soluble
40 Pyridine-4-yl/Pyridine Disrupted π−π stacking Inactive Soluble
42 Pyridin-2-yl/– H-bond with ARG73 Inactive Soluble

Key Findings :

  • Pyridine Substitution : Para-pyridine (Compound 34 ) preserves activity via H-bonding, while meta- or ortho-substitutions (e.g., 35 , 36 ) reduce potency .
  • Aromatic Ring Necessity: Both phenyl rings (B and C) are critical for π−π interactions; replacing either with non-aromatic groups (e.g., cyclohexyl in 39) abolishes activity .

Solubility and Physicochemical Properties

Substitutions significantly impact solubility:

Compound Substituents Solubility in PBS
12 Benzyl (modified A) No aggregation, soluble
40 Pyridine-4-yl/Pyridine No aggregation, soluble
42 Pyridin-2-yl/– No aggregation, soluble

This compound itself aggregates in PBS, but pyridine substitutions enhance solubility without compromising structural integrity .

Biological Activity

N-Phenylbenzamidine is a compound that has garnered attention for its potential antiviral properties, particularly against enteroviruses. This article explores its biological activity, focusing on antiviral mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H12N2C_{13}H_{12}N_2 and is characterized by the presence of a phenyl group attached to a benzamidine moiety. This structure is crucial for its biological activity, as modifications to either the benzene rings or the amidine group can significantly alter its efficacy.

Recent studies have highlighted the antiviral mechanisms of this compound derivatives against various enteroviruses, including Coxsackie Virus A9 (CVA9) and Enterovirus 71 (EV71). The compounds CL212 and CL213, derived from N-phenylbenzamide, demonstrated significant antiviral activity with effective concentrations (EC50) as low as 1 µM against CVA9, exhibiting a high selectivity index (SI) of 140 . These compounds appear to stabilize viral capsids, preventing uncoating and subsequent infection of host cells .

Structure-Activity Relationships

The SAR studies indicate that the presence of specific substituents on the benzene rings is critical for enhancing antiviral efficacy. For instance, derivatives with hydrophobic groups showed improved binding affinity to viral capsids. The binding interactions were analyzed through docking studies, revealing that these compounds primarily target hydrophobic pockets on the virus surface .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the antiviral activity of synthesized N-phenylbenzamide derivatives against EV71. Among them, compound 1e exhibited potent activity with an IC50 value ranging from 5.7 to 12 μM, significantly lower than that of the control drug pirodavir . The cytotoxicity of these compounds was also assessed, showing a selectivity index greater than that of pirodavir, indicating a favorable safety profile for further development .

Comparative Efficacy

The following table summarizes the antiviral activities and selectivity indices of selected N-phenylbenzamide derivatives against EV71:

CompoundIC50 (μM)TC50 (μM)Selectivity Index (SI)
1e 5.7 - 1262051 - 110
1c ~15Not specified10 - 36
3g ~15Not specified16 - 35
5c ~15Not specified16 - 63

This data underscores the potential of this compound derivatives as promising candidates for antiviral drug development.

Q & A

Q. Mechanistic Analysis

  • Steric Effects : Bulky N-substituents (e.g., t-octyl) reduce catalytic efficiency by 70% due to hindered access to the amidine’s lone pair.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance electrophilicity, accelerating nucleophilic additions (kobs_{\text{obs}} = 0.15 s1^{-1} vs. 0.08 s1^{-1} for -OCH3_3) .

What challenges exist in reproducing literature-reported synthetic protocols for this compound derivatives?

Experimental Design Focus
Common pitfalls include:

  • Moisture Sensitivity : Hydrolysis during workup reduces yields. Solution: Use anhydrous Na2_2SO4_4 and inert atmospheres.
  • Chromatographic Artifacts : Silica gel interaction with amidines generates degraded products. Alternative: Use neutral Al2_2O3_3 for purification .

How can computational methods (e.g., DFT) complement experimental studies on this compound’s reaction mechanisms?

Advanced Methodology
DFT calculations (B3LYP/6-31G*) predict transition-state geometries for dehydrobromination, aligning with experimental activation energies (ΔG^\ddagger = 28 kcal/mol). Docking studies further explain CYP3A4 selectivity by modeling substrate orientation in the enzyme’s active site .

What contradictions exist in reported reactivity data for this compound, and how can they be reconciled?

Data Contradiction Analysis
Discrepancies in N-oxidation rates (e.g., 50% variance across studies) stem from differences in microsomal preparation purity or assay pH. Standardizing protocols (e.g., pH 7.4 buffer, 37°C) reduces variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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N-phenylbenzamidine

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